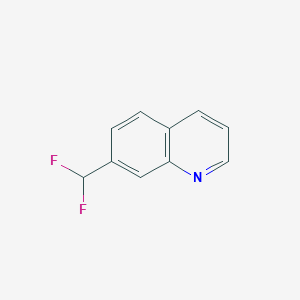

7-(Difluoromethyl)quinoline

Description

BenchChem offers high-quality 7-(Difluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Difluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(difluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYCSVBOWJMMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Difluoromethylated Quinoline Scaffold

An In-depth Technical Guide to the Synthesis of 7-(Difluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds and approved drugs.[1][2] Its rigid, aromatic framework serves as a versatile scaffold for molecular design. Concurrently, the introduction of fluorine-containing functional groups has become a paramount strategy in modern drug discovery, with fluorinated compounds accounting for approximately 25% of all FDA-approved pharmaceuticals.[1][3]

Among fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique and valuable position. It serves as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups and, due to the polarized C-H bond, can act as a competent hydrogen bond donor, enhancing drug-target affinity and specificity.[4] The CF₂H group also modulates lipophilicity and other pharmacokinetic properties.

This guide provides a comprehensive technical overview of the primary synthetic pathways to 7-(difluoromethyl)quinoline, a molecule of significant interest for building novel pharmaceutical and agrochemical agents.[5] We will explore two principal strategies: the late-stage functionalization of a pre-formed quinoline ring and the de novo construction of the quinoline scaffold from a difluoromethylated precursor.

Core Synthetic Strategies

The synthesis of 7-(difluoromethyl)quinoline can be approached from two fundamentally different directions, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials, scalability, and tolerance to other functional groups.

Caption: High-level overview of the two primary synthetic approaches.

Pathway I: Late-Stage Difluoromethylation of the Quinoline Core

This approach begins with a quinoline molecule functionalized at the 7-position, which is then converted to the difluoromethyl group. This is often the most direct route if the appropriate precursors are accessible.

I.A: Deoxyfluorination of Quinoline-7-carbaldehyde

The conversion of an aldehyde to a difluoromethyl group via deoxydifluorination is one of the most established and reliable methods for installing the CF₂H motif.[6][7] This two-step process involves the synthesis of the aldehyde precursor followed by the fluorination reaction.

Step 1: Synthesis of Quinoline-7-carbaldehyde

The formyl group (-CHO) is a versatile synthetic handle that can be introduced onto the quinoline ring through several classic formylation reactions, such as the Vilsmeier-Haack or Reimer-Tiemann reactions.[8][9] The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common choice for formylating electron-rich aromatic systems.

Step 2: Deoxydifluorination

With quinoline-7-carbaldehyde in hand, the carbonyl is converted to the difluoromethylene group. Reagents such as N,N-diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely used for this transformation.[6][10] While effective, these reagents can be hazardous and require careful handling. Milder, more recent methods have also been developed.[11]

Caption: Deoxyfluorination pathway from quinoline to the target compound.

I.B: Cross-Coupling Approaches

An alternative late-stage strategy involves the transition metal-catalyzed cross-coupling of a 7-haloquinoline (e.g., 7-iodo- or 7-bromoquinoline) with a difluoromethyl source. Copper-mediated protocols have proven effective for this purpose.[6] One such method involves coupling an aryl iodide with a reagent like ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.[7] This forms an α-aryl-α,α-difluoroacetate intermediate. Subsequent hydrolysis and decarboxylation, often at high temperatures, yield the final difluoromethylarene.[6][7] This multi-step sequence can be advantageous for substrates incompatible with harsh deoxyfluorination conditions.

A Note on Direct C-H Difluoromethylation

While direct C-H functionalization is an attractive and atom-economical strategy, its application for synthesizing the 7-isomer of difluoromethylquinoline is challenging. Radical difluoromethylation reactions on the quinoline ring, such as Minisci-type reactions, are governed by the electronic properties of the heterocycle. These reactions preferentially occur at the electron-deficient C-2 and C-4 positions.[1][6] Achieving selectivity at the C-7 position via a direct C-H activation approach would likely require a directing group, making it a less straightforward pathway.

Pathway II: Quinoline Ring Synthesis from a Difluoromethylated Precursor

This strategy, often termed de novo synthesis, involves constructing the quinoline ring using a starting material that already bears the difluoromethyl group. This approach is particularly valuable when the required precursors are commercially available or readily synthesized.

II.A: Skraup and Doebner-von Miller Syntheses

Classic quinoline ring-forming reactions can be adapted for this purpose. The starting material of choice would be 3-(difluoromethyl)aniline.

-

Skraup Synthesis: This reaction involves heating the aniline with glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene).[12] Glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[12]

-

Doebner-von Miller Synthesis: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. For the synthesis of the parent quinoline core, it involves reacting the aniline with acrolein, often generated in situ.[12]

Caption: Skraup synthesis pathway starting from a pre-functionalized aniline.

The success of this pathway is contingent on the stability of the difluoromethyl group under the strongly acidic and oxidative conditions of the reaction.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Materials | Key Reagents | Pros | Cons |

| I.A: Deoxyfluorination | Quinoline, Quinoline-7-carbaldehyde | POCl₃, DMF, DAST, Deoxo-Fluor® | Generally reliable, well-documented procedures. | Requires handling of hazardous fluorinating agents; multi-step process.[6][10] |

| I.B: Cross-Coupling | 7-Haloquinoline | Copper catalyst, Difluoroacetate reagent | Milder conditions than deoxyfluorination; good functional group tolerance. | Multi-step (coupling, hydrolysis, decarboxylation); may require high temperatures for decarboxylation.[6][7] |

| II: Ring Construction | 3-(Difluoromethyl)aniline | Glycerol, H₂SO₄, Oxidizing agent | Potentially fewer steps if the aniline precursor is available. | Harsh (strongly acidic, oxidative) reaction conditions may not be suitable for sensitive substrates.[12] |

Experimental Protocols

Protocol 1: Synthesis of 7-(Difluoromethyl)quinoline via Deoxyfluorination

(A) Synthesis of Quinoline-7-carbaldehyde (Vilsmeier-Haack Reaction) [8]

-

To a solution of dry chloroform and dry DMF, add POCl₃ at 0 °C and stir the mixture for one hour.

-

Add the quinoline substrate to the reaction mixture.

-

Bring the resulting mixture to a gentle reflux and maintain for 16 hours.

-

Cool the reaction and quench by the addition of crushed ice.

-

Neutralize the mixture with an aqueous solution of Na₂CO₃ (10%) to pH 6–7.

-

Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield quinoline-7-carbaldehyde.

(B) Deoxydifluorination of Quinoline-7-carbaldehyde [10][11]

Note: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. DAST and related reagents are moisture-sensitive and can release HF.

-

Dissolve quinoline-7-carbaldehyde (1.0 eq) in anhydrous dichloromethane in a dry flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N,N-diethylaminosulfur trifluoride (DAST) (approx. 1.2-1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring it into a saturated aqueous solution of NaHCO₃.

-

Extract the product with dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel to afford 7-(difluoromethyl)quinoline.

Conclusion and Future Outlook

The synthesis of 7-(difluoromethyl)quinoline can be effectively achieved through several distinct pathways. The late-stage deoxyfluorination of quinoline-7-carbaldehyde represents a robust and well-precedented route, despite the handling requirements of sulfur trifluoride reagents. Alternatively, the de novo construction of the quinoline ring via methods like the Skraup synthesis offers a powerful approach, provided the difluoromethylated aniline precursor is accessible. The choice between these strategies will ultimately be guided by laboratory capabilities, cost, and the specific molecular context. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, the development of even milder, more efficient, and highly selective methods for the synthesis of isomers like 7-(difluoromethyl)quinoline will remain an area of active and important research.

References

-

Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]

-

Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. Request PDF. [Link]

-

Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of 4‐ difluoroalkylated quinoline derivatives. ResearchGate. [Link]

-

Genovese, T., Hollingworth, C., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7026-7088. [Link]

-

Wang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8883. [Link]

-

ResearchGate. (n.d.). Construction of CF2H-containing heterocycles. ResearchGate. [Link]

-

Zhang, W., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters, 67, 152862. [Link]

-

Tomza-Marciniak, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(23), 5691. [Link]

-

Song, H., et al. (2018). Synthesis of Difluoromethylthioesters from Aldehydes. Angewandte Chemie International Edition, 57(6), 1663-1667. [Link]

-

New Reactions. (2011). The New Kid on the Block: The Difluoromethyl Group. New Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(32), 10281-10290. [Link]

-

Liu, Y., et al. (2025). CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. Nature Communications, 16(1), 599. [Link]

-

Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]

-

Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

-

IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]

-

Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463-24476. [Link]

-

MySkinRecipes. (n.d.). 7-(Difluoromethyl)quinoline. MySkinRecipes. [Link]

-

Connect Journals. (n.d.). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Connect Journals. [Link]

-

Stefańska, J., et al. (2004). Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. Bioorganic & Medicinal Chemistry, 12(20), 5347-5355. [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

-

Weiss, M., et al. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 144(37), 17096-17105. [Link]

-

Yamashita, T., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17666. [Link]

-

ResearchGate. (n.d.). Review articles in QUINOLINES. ResearchGate. [Link]

-

OUCI. (n.d.). Current progress toward synthetic routes and medicinal significance of quinoline. OUCI. [Link]

Sources

- 1. oaji.net [oaji.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-(Difluoromethyl)quinoline [myskinrecipes.com]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. newreactions.wordpress.com [newreactions.wordpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Quinoline-7-carbaldehyde | 49573-30-0 | Benchchem [benchchem.com]

- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. iipseries.org [iipseries.org]

A Technical Guide to 7-(Difluoromethyl)quinoline: A Core Scaffold for Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 7-(Difluoromethyl)quinoline, a fluorinated heterocyclic compound of increasing importance in drug discovery and material science. We will explore its fundamental chemical identity, including its CAS number and structure, and delve into the strategic rationale for its synthesis. The guide elucidates the unique physicochemical properties imparted by the difluoromethyl group and discusses its role as a key building block in the development of advanced pharmaceutical agents, such as kinase inhibitors.[1] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Quinoline Scaffold and the Power of Fluorine

The quinoline ring system, a fusion of a benzene and a pyridine ring, is classified as a "privileged scaffold" in medicinal chemistry.[2][3] Its rigid structure and ability to engage in various intermolecular interactions have made it a cornerstone in the development of numerous therapeutic agents, from the historic antimalarial drug quinine to modern anticancer medications.[3][4][5]

The strategic incorporation of fluorine into drug candidates has become a dominant theme in modern pharmaceutical design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The difluoromethyl (-CF2H) group, in particular, offers a nuanced set of characteristics. It is considered a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, capable of acting as a hydrogen bond donor, which can introduce critical new interactions with biological targets.[2] 7-(Difluoromethyl)quinoline thus emerges as a molecule of significant interest, combining the proven utility of the quinoline core with the advantageous properties of the difluoromethyl moiety.

Compound Profile: Core Identifiers

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers for 7-(Difluoromethyl)quinoline are summarized below.

| Identifier | Value | Source |

| CAS Number | 1261728-71-5 | [1][6] |

| Molecular Formula | C₁₀H₇F₂N | [1] |

| Molecular Weight | 179.17 g/mol | |

| IUPAC Name | 7-(difluoromethyl)quinoline | |

| SMILES | FC(c1ccc2c(c1)nccc2)F | [6] |

Note: This compound is distinct from its saturated analog, 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS: 1783624-20-3).[7][8]

Synthesis and Mechanistic Rationale

The synthesis of 7-(Difluoromethyl)quinoline requires a strategic approach that combines classical heterocyclic chemistry with modern fluorination techniques.

Conceptual Synthesis Workflow

A common strategy involves the late-stage difluoromethylation of a pre-formed quinoline ring functionalized with a suitable precursor group at the 7-position. For instance, a 7-formylquinoline (quinoline-7-carbaldehyde) can serve as an excellent starting point. The conversion of the aldehyde to the difluoromethyl group is a key transformation.

Caption: A conceptual workflow for synthesizing 7-(Difluoromethyl)quinoline.

Causality in Reagent Selection

The choice of a difluoromethylating agent is critical. While various methods exist, including those using radical precursors, deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) offer a relatively direct path from an aldehyde. The mechanism involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride and subsequent elimination to form the geminal difluoride. This choice is predicated on the commercial availability of the aldehyde precursor and the efficiency of this specific transformation.

More advanced, state-of-the-art methods involve organophotocatalytic direct C-H difluoromethylation, which can obviate the need for a pre-functionalized substrate.[2] These methods, often using reagents like Umemoto's reagent or other electrophilic CF₂H sources under blue light irradiation, represent the cutting edge of synthetic efficiency for this class of compounds.

Exemplary Experimental Protocol (Deoxofluorination)

This protocol is illustrative and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

-

Preparation: To a solution of quinoline-7-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a fluorinated ethylene propylene (FEP) tube under an inert nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the cooled solution. Caution: DAST is toxic and reacts violently with water.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 7-(Difluoromethyl)quinoline.

Physicochemical Properties and Drug Design Implications

The difluoromethyl group profoundly influences the molecule's properties, making it an attractive scaffold for drug development.

| Property | Description & Implication |

| Lipophilicity | The -CF₂H group increases lipophilicity compared to a hydroxyl or aldehyde group, which can enhance membrane permeability and oral bioavailability. |

| Metabolic Stability | The C-F bond is exceptionally strong. The difluoromethyl group is resistant to oxidative metabolism at the benzylic position, often leading to an improved pharmacokinetic profile compared to a methyl or hydroxymethyl analog. |

| Hydrogen Bond Donor | The hydrogen atom on the difluoromethyl group is acidic enough to act as a weak hydrogen bond donor.[2] This allows it to mimic the H-bond donor capabilities of -OH or -NH groups, potentially preserving or creating new, favorable interactions in a protein's binding pocket. |

| Dipole Moment | The two fluorine atoms create a strong local dipole moment, which can influence long-range electrostatic interactions with a biological target and affect crystal packing. |

| Solubility | While increasing lipophilicity, the electronic nature of the -CF₂H group can sometimes improve solubility in organic solvents used in various reactions.[1] |

Applications in Research and Drug Development

7-(Difluoromethyl)quinoline is primarily utilized as a pivotal intermediate in the synthesis of high-value, biologically active molecules.[1][9]

-

Pharmaceutical Development: It is a key building block for novel drug candidates, particularly in oncology.[1] Its structure is leveraged in the design of kinase inhibitors, which are crucial in targeted cancer therapy.[1] The related tetrahydro-derivative is a documented intermediate in the synthesis of GNE-781, a potent and selective bromodomain inhibitor for the transcriptional regulator CBP/P300, a target in oncology.[10]

-

Agrochemical Research: The scaffold is used to create new pesticides and herbicides, exploiting the known antimicrobial and antifungal properties of many quinoline derivatives.[9][11]

-

Material Science: The unique electronic characteristics imparted by the difluoromethyl group make it a valuable component in the development of high-performance materials like specialty polymers and dyes.[1][9]

Caption: Role of 7-(Difluoromethyl)quinoline as a starting scaffold.

Conclusion

7-(Difluoromethyl)quinoline stands as a testament to the power of strategic molecular design. It combines a historically validated heterocyclic core with a modern functional group that confers a host of desirable physicochemical and pharmacological properties. Its utility as a versatile building block ensures its continued relevance in the discovery pipelines for next-generation therapeutics and advanced materials. For research teams focused on oncology, infectious diseases, and agrochemicals, mastering the synthesis and application of this scaffold represents a tangible step toward innovation and the development of novel, high-impact chemical entities.

References

-

High-Quality 7-(Difluoromethyl)Quinoline | CAS: 1261728-71-5 Supplier. Angene. [Link]

-

Quinoline, 7-(difluoromethyl)-1,2,3,4-tetrahydro-6-(1-methyl-1H-pyrazol-4-yl). ChemSrc. [Link]

-

7-(Difluoromethyl)quinoline. MySkinRecipes. [Link]

-

5-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1H-indole-3-carboxamide. PubChem. [Link]

-

7-(Difluoromethyl)quinoline. MySkinRecipes. [Link]

-

SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

-

Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. [Link]

-

The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. National Institutes of Health (NIH). [Link]

-

5,7-Difluoroquinoline. PubChem. [Link]

-

Structural modifications of quinoline-based antimalarial agents: Recent developments. National Institutes of Health (NIH). [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Institutes of Health (NIH). [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

-

Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-(Difluoromethyl)Quinoline [mail.sobekbio.com]

- 7. 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline - CAS:1783624-20-3 - Abovchem [abovchem.com]

- 8. 1783624-20-3|7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]

- 9. 7-(Difluoromethyl)quinoline [myskinrecipes.com]

- 10. Quinoline, 7-(difluoromethyl)-1,2,3,4-tetrahydro-6-(1-methyl-1H-pyrazol-4-yl)- | 1904651-39-3 [chemicalbook.com]

- 11. 7-(Difluoromethyl)quinoline [stage0.myskinrecipes.com]

Spectroscopic Characterization of 7-(Difluoromethyl)quinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 7-(Difluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous quinoline derivatives, offering a robust predictive framework in the absence of direct experimental spectra in the public domain.

Introduction

7-(Difluoromethyl)quinoline is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1][2] The incorporation of the difluoromethyl (-CHF₂) group into the quinoline scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A thorough understanding of its spectroscopic signature is paramount for its synthesis, identification, and quality control. This guide will provide a detailed, predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra.

Synthesis of 7-(Difluoromethyl)quinoline

A potential synthetic workflow could involve the reaction of a suitable 3-aminobenzaldehyde derivative bearing a difluoromethyl group at the 5-position with a carbonyl compound like acetaldehyde or acetone under acidic or basic conditions.

Caption: A plausible synthetic route to 7-(Difluoromethyl)quinoline via Friedländer annulation.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 7-(Difluoromethyl)quinoline, ¹H, ¹³C, and ¹⁹F NMR spectra will provide critical information about its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of 7-(Difluoromethyl)quinoline is expected to show distinct signals for the aromatic protons of the quinoline ring system and a characteristic triplet for the difluoromethyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the difluoromethyl group.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | ~4.5, ~1.8 |

| H-3 | 7.4 - 7.6 | dd | ~8.2, ~4.5 |

| H-4 | 8.1 - 8.3 | d | ~8.2 |

| H-5 | 7.9 - 8.1 | d | ~8.5 |

| H-6 | 7.6 - 7.8 | dd | ~8.5, ~1.5 |

| H-8 | 8.2 - 8.4 | s | - |

| -CHF₂ | 6.6 - 7.0 | t | JHF ≈ 56 |

Note: Predicted chemical shifts are relative to TMS in CDCl₃. Coupling constants are approximate.

The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The aromatic protons will exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their ortho and meta couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in 7-(Difluoromethyl)quinoline. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (¹JCF, Hz) |

| C-2 | 150 - 152 | s | - |

| C-3 | 121 - 123 | s | - |

| C-4 | 136 - 138 | s | - |

| C-4a | 128 - 130 | s | - |

| C-5 | 127 - 129 | s | - |

| C-6 | 126 - 128 | s | - |

| C-7 | 133 - 135 | t | ~25 |

| C-8 | 129 - 131 | s | - |

| C-8a | 148 - 150 | s | - |

| -CHF₂ | 113 - 116 | t | ~235 |

Note: Predicted chemical shifts are relative to TMS in CDCl₃. Coupling constants are approximate.

The large one-bond carbon-fluorine coupling constant (¹JCF) is a characteristic feature of fluorinated compounds.[5][6][7][8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[9][10] The ¹⁹F NMR spectrum of 7-(Difluoromethyl)quinoline is expected to show a single signal for the two equivalent fluorine atoms of the -CHF₂ group.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHF₂ | -110 to -115 | d | JHF ≈ 56 |

Note: Predicted chemical shifts are relative to CFCl₃.

The fluorine signal will be a doublet due to coupling with the single proton of the difluoromethyl group (²JHF). The chemical shift is in the typical range for difluoromethyl groups attached to an aromatic ring.[11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For 7-(Difluoromethyl)quinoline, key vibrational bands are expected for the C-H, C=C, C=N, and C-F bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=C and C=N stretching (quinoline ring) |

| 1500-1400 | Aromatic ring skeletal vibrations |

| 1150-1050 | C-F stretching (strong) |

| 900-675 | Aromatic C-H out-of-plane bending |

The strong absorption band in the 1150-1050 cm⁻¹ region due to C-F stretching will be a characteristic feature of the IR spectrum.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 7-(Difluoromethyl)quinoline, the molecular formula is C₁₀H₇F₂N, and the molecular weight is 179.17 g/mol .[16][17]

Predicted MS Data:

| m/z | Interpretation |

| 179 | [M]⁺, Molecular ion |

| 178 | [M-H]⁺ |

| 128 | [M-CHF₂]⁺, Loss of the difluoromethyl group |

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 179.[18][19] A significant fragment ion at m/z 128, corresponding to the loss of the difluoromethyl radical, would be a key indicator of the structure.[18][19]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

Caption: A generalized workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the neat oil or a thin film of the compound is placed on a salt plate (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CHCl₃) can be prepared.

-

Data Acquisition: The sample is placed in the beam of an FTIR spectrometer.

-

Data Processing: The spectrum is recorded, and the background is subtracted.

Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for small, volatile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 7-(Difluoromethyl)quinoline. The expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra have been outlined, along with interpretations based on established principles and data from structurally related compounds. The provided experimental protocols offer a solid foundation for researchers to acquire and analyze the spectroscopic data of this and similar molecules. This information is crucial for the unambiguous identification and characterization of 7-(Difluoromethyl)quinoline in various research and development settings.

References

-

MySkinRecipes. (n.d.). 7-(Difluoromethyl)quinoline. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

-

Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Semantic Scholar. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. PMC - NIH. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 7-(Difluoromethyl)quinoline. Retrieved from [Link]

-

Baxendale Group - Durham University. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Retrieved from [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

-

Ruiz-Cabello, J., et al. (2012). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. Retrieved from [Link]

-

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Quinoline | C9H7N | CID 7047. Retrieved from [Link]

-

Molecules. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC - NIH. Retrieved from [Link]

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Retrieved from [Link]

-

PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline - the NIST WebBook. Retrieved from [Link]

Sources

- 1. 7-(Difluoromethyl)quinoline [stage0.myskinrecipes.com]

- 2. 7-(Difluoromethyl)quinoline [myskinrecipes.com]

- 3. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 9. biophysics.org [biophysics.org]

- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. colorado.edu [colorado.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 15. Quinoline [webbook.nist.gov]

- 16. 7-(二氟甲基)-1,2,3,4-四氢喹啉,CAS:1783624-20-3, 7-(Difluoromethyl)-1,2,3,4-Tetrahydroquinoline,98%,for synthesis-Finetech Chemical [fine-chemtech.com]

- 17. 7-(Difluoromethyl)quinoline | 1261728-71-5 [sigmaaldrich.com]

- 18. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Strategic Guide to the Physicochemical Characterization of 7-(Difluoromethyl)quinoline

Executive Summary

The introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and target-binding affinity. The difluoromethyl (CF₂H) group, in particular, is of growing interest as it can serve as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl or thiol groups.[1][2] When appended to a privileged scaffold like quinoline—a heterocyclic system prevalent in numerous pharmacologically active agents—the resulting molecule, 7-(Difluoromethyl)quinoline, presents a compelling candidate for drug discovery programs.[3][4]

However, a thorough review of the scientific literature reveals a conspicuous absence of public data concerning the fundamental physicochemical properties of 7-(Difluoromethyl)quinoline (CAS: 1261728-71-5). Properties such as aqueous solubility and chemical stability are critical determinants of a compound's developability, influencing everything from oral bioavailability to formulation and shelf-life.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, first-principles-based framework for the systematic evaluation of 7-(Difluoromethyl)quinoline's solubility and stability. Rather than reporting non-existent data, this document outlines an expert-driven experimental strategy, detailing robust, self-validating protocols grounded in international regulatory standards. The causality behind each experimental choice is explained to empower researchers to not only generate high-quality data but also to understand its implications for the broader development pathway.

Predicted Physicochemical Profile of 7-(Difluoromethyl)quinoline

Before embarking on experimental work, a predictive analysis based on the compound's structure can inform experimental design.

-

Basicity (pKa): The quinoline core is a weak base due to the lone pair of electrons on the nitrogen atom, with a pKa of its conjugate acid around 4.85.[5] The difluoromethyl group at the 7-position is electron-withdrawing, which is expected to slightly decrease the basicity of the quinoline nitrogen. Therefore, the pKa of protonated 7-(Difluoromethyl)quinoline is predicted to be slightly below 4.8. This implies that the compound's aqueous solubility will be pH-dependent, exhibiting higher solubility in acidic media (pH < pKa) where it exists in its protonated, cationic form.

-

Lipophilicity (LogP): The replacement of a methyl group (CH₃) with a difluoromethyl group (CF₂H) generally increases lipophilicity. The CF₂H group is significantly more lipophilic than a hydroxyl or thiol group it might replace as a bioisostere.[2] This suggests that 7-(Difluoromethyl)quinoline will be a moderately to highly lipophilic compound, potentially facing challenges with aqueous solubility but possessing good membrane permeability.

-

Chemical Structure:

Part I: A Methodological Approach to Solubility Determination

Solubility is a critical property that dictates a compound's absorption and bioavailability.[8] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions, useful for early-stage screening.[9][10][11]

-

Thermodynamic Solubility: The true equilibrium solubility of a compound's most stable solid-state form in a given solvent. It is a lower-throughput, but more definitive, measurement crucial for lead optimization and pre-formulation.[8][12]

The following workflow is designed to determine the thermodynamic solubility, but can be adapted for kinetic measurements by starting from a DMSO stock and reducing incubation times.

Experimental Workflow for Solubility Assessment

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Thermodynamic Solubility Assay

Rationale: This method determines the equilibrium solubility, providing a definitive value for formulation and biopharmaceutical classification. Using a 96-well plate format increases throughput while maintaining accuracy. The choice of buffers simulates the pH conditions of the gastrointestinal tract.[8]

Materials:

-

7-(Difluoromethyl)quinoline (solid powder)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

Acetate Buffer, pH 4.5

-

Phosphate Buffer, pH 6.8

-

Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH)

-

96-well plate with sealing mat

-

96-well filter plate (e.g., 0.45 µm PVDF)

-

Plate shaker with temperature control

-

HPLC-UV/MS system

Procedure:

-

Preparation: Add an excess of solid 7-(Difluoromethyl)quinoline (approx. 1-2 mg) to each well of a 96-well plate.

-

Solvent Addition: Dispense a known volume (e.g., 200 µL) of each test solvent (aqueous buffers, organic solvents) into replicate wells.

-

Equilibration: Seal the plate securely and place it on a plate shaker. Agitate at a consistent speed (e.g., 750 rpm) at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[9]

-

Phase Separation: Centrifuge the plate to settle undissolved solids. Carefully remove the supernatant by transferring it to a 96-well filter plate placed atop a clean collection plate. Centrifuge to filter the saturated solution, effectively separating it from any remaining solid particles.

-

Quantification: Prepare a standard calibration curve of 7-(Difluoromethyl)quinoline in a suitable solvent (e.g., 50:50 ACN:Water). Analyze the filtered saturated solutions and standards using a validated HPLC-UV/MS method.

-

Data Analysis: Determine the concentration of the compound in each filtered sample by interpolating from the calibration curve. The resulting value is the thermodynamic solubility in that solvent.

Data Presentation: Solubility Profile

All quantitative data should be summarized for clear comparison.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |

| SGF Buffer | 1.2 | 25 | |||

| Acetate Buffer | 4.5 | 25 | |||

| Phosphate Buffer | 6.8 | 25 | |||

| PBS | 7.4 | 25 | |||

| Acetonitrile | N/A | 25 | |||

| Methanol | N/A | 25 | |||

| Ethanol | N/A | 25 |

Part II: A Framework for Chemical Stability Profiling

Chemical stability is a non-negotiable attribute of any drug candidate. Forced degradation (or stress testing) studies are essential to identify potential degradation pathways, elucidate the structure of major degradants, and develop a stability-indicating analytical method, as mandated by ICH guidelines Q1A(R2) and Q1B.[13][14][15] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can adequately detect and resolve impurities.[13]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocols for Forced Degradation

Rationale: These conditions are selected to cover the most common degradation pathways relevant to drug storage and administration. A stability-indicating HPLC method is crucial for success; this method must be able to resolve the parent peak from all process impurities and degradation products.

General Procedure:

-

Prepare a stock solution of 7-(Difluoromethyl)quinoline (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.[16]

-

For each condition, mix the stock solution with the stressor solution.

-

Analyze samples by HPLC-UV/MS at initial, intermediate, and final time points (e.g., 0, 4, 8, 24 hours, or until target degradation is achieved).

-

Run a control sample (compound in solvent without stressor) in parallel for each condition.

1. Hydrolytic Stability

-

Acid: Mix stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C). Quinolines are generally stable to acid, but forced conditions may reveal liabilities.

-

Base: Mix stock solution with 0.1 N NaOH. Incubate at room temperature. The electron-withdrawing nature of the CF₂H group may activate the quinoline ring to nucleophilic attack under basic conditions.

-

Neutral: Mix stock solution with purified water. Incubate at an elevated temperature (e.g., 60°C).

2. Oxidative Stability

-

Mix stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Incubate at room temperature. The quinoline nitrogen is susceptible to N-oxidation.

3. Thermal Stability

-

Solution: Incubate a solution of the compound in a suitable solvent (e.g., water:ACN) at 60°C.

-

Solid State: Place the solid powder in a vial and store it in an oven at 60°C.

4. Photostability

-

Procedure: Expose both solid powder and a solution (in a photostable, inert solvent like quartz) to a light source conforming to ICH Q1B guidelines.[17][18] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[19]

-

Dark Control: A parallel set of samples, wrapped completely in aluminum foil to protect from light, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.[20][21]

Data Presentation: Stability Summary

| Stress Condition | Reagent/Parameters | Incubation Time | % Degradation | No. of Degradants | Observations / Putative Pathway |

| Hydrolysis | |||||

| Acidic | 0.1 N HCl, 60°C | 24 h | |||

| Basic | 0.1 N NaOH, 25°C | 24 h | |||

| Neutral | Water, 60°C | 24 h | |||

| Oxidative | 3% H₂O₂, 25°C | 24 h | N-Oxide formation likely | ||

| Thermal | 60°C | 7 days | |||

| Solid State | Solid | ||||

| Solution | In ACN:H₂O | ||||

| Photolytic | ICH Q1B Standard | ~ | |||

| Exposed Sample | 1.2M lux·h, 200 W·h/m² | ~ | |||

| Dark Control | Foil-wrapped | ~ |

Conclusion

While 7-(Difluoromethyl)quinoline is a compound of significant interest for pharmaceutical development, its fundamental physicochemical properties remain uncharacterized in the public domain. This guide provides a robust, scientifically-grounded strategy to bridge this knowledge gap. By systematically applying the detailed protocols for solubility and stability assessment, researchers can generate the critical data package needed to make informed decisions. This framework not only enables the reliable determination of the compound's developability profile but also establishes the necessary analytical foundation for all future stages of research, from in-vitro assays to pre-clinical formulation.

References

- FDA Guidelines for Photostability Testing: A Step-by-Step Guide - Stability Studies. (n.d.). Vertex AI Search.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Photostability. (n.d.). SGS.

- Photostability testing theory and practice. (2021, July 28). Q1 Scientific.

- Meet the expert: The Importance of Photostability Testing. (2023, July 19). Sampled.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeprho.

- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025, December). Benchchem.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- ADME Solubility Assay. (n.d.). BioDuro.

- Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma.

- High-Quality 7-(Difluoromethyl)Quinoline | CAS: 1261728-71-5 Supplier. (n.d.). Autech Industry Co., Ltd.

- A physico-chemical investigation of fluorine-enriched quinolines. (n.d.). RSC Publishing.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- Forced Degradation Studies. (2016, December 14). SciSpace.

- 7-(Difluoromethyl)quinoline. (n.d.). MySkinRecipes.

- RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7). ResearchGate.

- ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- 7-(Difluoromethyl)quinoline. (n.d.). MySkinRecipes.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR.

- Synthesis of derivatives of quinoline. (n.d.). SciSpace.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). PMC - NIH.

- Quinoline, 7-(difluoromethyl)-1,2,3,4-tetrahydro-6-(1-methyl-1H-pyrazol-4-yl)-. (2025, July 16). Toronto Research Chemicals.

- 7-(Difluoromethyl)quinoline | 1261728-71-5. (n.d.). Sigma-Aldrich.

- Synthesis of Difluoromethylated Compounds. (n.d.). Xi'an Jiaotong University.

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022, December 13). PMC - NIH.

- 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline - CAS:1783624-20-3. (n.d.). Abovchem.

- 1261629-32-6|7-(Difluoromethoxy)quinoline|BLD Pharm. (n.d.). BLD Pharm.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PMC.

- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals.

- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI.

- Inorganic Chemistry Ahead of Print. (n.d.). ACS Publications.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.

- 7-(difluoromethyl)quinoline - CAS:1261728-71-5. (n.d.). Sunway Pharm Ltd.

Sources

- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

- 6. innospk.com [innospk.com]

- 7. 7-(difluoromethyl)quinoline - CAS:1261728-71-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. scispace.com [scispace.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Photostability | SGS [sgs.com]

- 20. q1scientific.com [q1scientific.com]

- 21. 3 Important Photostability Testing Factors [sampled.com]

The Ascendant Role of 7-(Difluoromethyl)quinoline Scaffolds in Modern Drug Discovery: A Technical Guide

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a vital resource for researchers, medicinal chemists, and drug development professionals navigating the promising landscape of 7-(difluoromethyl)quinoline derivatives and their analogs. As the quest for novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles intensifies, the strategic incorporation of fluorine-containing motifs has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (CF₂H) group, when appended to the versatile quinoline core at the 7-position, presents a unique confluence of properties that are increasingly being leveraged to address significant challenges in drug design.

This document provides a comprehensive overview of the synthesis, physicochemical properties, and burgeoning applications of this compound class, underpinned by field-proven insights and a commitment to scientific integrity.

The Quinoline Nucleus: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous and highly valued scaffold in the development of therapeutic agents.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a key pharmacophoric framework for interaction with a multitude of biological targets.[3] This has led to the development of a wide array of clinically significant drugs with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The versatility of the quinoline core allows for extensive functionalization at various positions, enabling the fine-tuning of its biological activity and physicochemical properties.[3]

The Difluoromethyl Group: A Bioisostere with Profound Impact

The introduction of a difluoromethyl (CF₂H) group into a drug candidate can dramatically alter its molecular properties in a manner that is highly advantageous for drug development. The CF₂H group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups, yet it imparts a unique set of characteristics.[4]

Key attributes of the difluoromethyl group include:

-

Modulation of Lipophilicity: The CF₂H group moderately increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability. This effect is less pronounced than that of the more common trifluoromethyl (CF₃) group, offering a more nuanced tool for property modulation.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended plasma half-life and improved pharmacokinetic profile.

-

Hydrogen Bond Donor Capacity: The hydrogen atom of the CF₂H group can act as a weak hydrogen bond donor, enabling unique interactions with biological targets that are not possible with a methyl or trifluoromethyl group. This can lead to enhanced binding affinity and selectivity.

-

Alteration of pKa: The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.[5]

The strategic placement of a CF₂H group at the 7-position of the quinoline ring is of particular interest. This position is known to be critical for the biological activity of many quinoline-based drugs, and modifications at this site can have a profound impact on efficacy and selectivity.[1][5]

Synthetic Strategies for 7-(Difluoromethyl)quinoline Derivatives

The regioselective synthesis of 7-(difluoromethyl)quinoline derivatives presents a significant synthetic challenge. While direct C-H difluoromethylation of quinolines has been reported, these methods typically favor the C-2, C-3, and C-4 positions.[4][6] Therefore, the construction of the 7-substituted quinoline core often relies on multi-step synthetic sequences starting from appropriately functionalized precursors.

A plausible and efficient synthetic approach involves the initial construction of a quinoline ring with a suitable functional group at the 7-position, which can then be converted to the difluoromethyl group. A key intermediate for this strategy is 7-formylquinoline.

Experimental Protocol: Conversion of 7-Formylquinoline to 7-(Difluoromethyl)quinoline

This protocol is a representative, though generalized, procedure based on established methodologies for the conversion of aldehydes to difluoromethyl groups.

Step 1: Synthesis of 7-Formylquinoline (Illustrative)

The synthesis of the 7-formylquinoline precursor can be achieved through various established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, starting from 3-aminobenzaldehyde or a protected derivative.[7]

Step 2: Difluoromethylation of 7-Formylquinoline

-

Reaction Setup: To a solution of 7-formylquinoline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) (2.0-3.0 eq) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 7-(difluoromethyl)quinoline.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: DAST is highly reactive towards water. The exclusion of moisture is critical to prevent the decomposition of the reagent and ensure high yields.

-

Dropwise Addition at Low Temperature: The reaction between an aldehyde and DAST can be highly exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent the formation of byproducts.

-

Use of Excess DAST: To ensure complete conversion of the aldehyde, a stoichiometric excess of the fluorinating agent is typically employed.

-

Aqueous Bicarbonate Quench: The quench with a weak base neutralizes any remaining DAST and acidic byproducts, facilitating a safe and efficient work-up.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The introduction of the 7-difluoromethyl group is anticipated to confer a distinct set of physicochemical properties to the quinoline scaffold. The following table provides a comparative summary of the expected properties of 7-(difluoromethyl)quinoline versus its non-fluorinated and trifluoromethylated analogs.

| Property | 7-Methylquinoline | 7-(Difluoromethyl)quinoline | 7-(Trifluoromethyl)quinoline | Rationale for Difference |

| Lipophilicity (cLogP) | Lower | Intermediate | Higher | The addition of fluorine atoms progressively increases lipophilicity. The CF₂H group provides a moderate increase compared to the CF₃ group. |

| Metabolic Stability | Lower | High | Very High | The C-F bonds are significantly stronger than C-H bonds, making the fluorinated analogs more resistant to oxidative metabolism. |

| Aqueous Solubility | Higher | Intermediate | Lower | Increased lipophilicity generally correlates with decreased aqueous solubility. |

| Quinoline Nitrogen pKa | Higher | Lower | Lowest | The strong electron-withdrawing effect of the fluorinated groups decreases the basicity of the quinoline nitrogen.[5] |

| Hydrogen Bonding | None | Weak H-bond donor | None | The CF₂H group possesses a polarized C-H bond that can participate in hydrogen bonding. |

Applications in Drug Discovery: Current and Future Perspectives

The unique properties of 7-(difluoromethyl)quinoline derivatives make them highly attractive candidates for a range of therapeutic areas.

Antimalarial Agents

The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine. The efficacy of these drugs is critically dependent on the substituents on the quinoline ring, with the 7-position being particularly important.[1][5] Electron-withdrawing groups at the 7-position have been shown to enhance antimalarial activity.[5] The difluoromethyl group, with its strong electron-withdrawing nature and ability to enhance metabolic stability, represents a promising substituent for the development of new antimalarial agents that can overcome existing resistance mechanisms.

Oncology

Quinoline derivatives have been extensively investigated as anticancer agents, with several compounds targeting key signaling pathways involved in tumor growth and proliferation.[1][2] The ability of the 7-(difluoromethyl)quinoline scaffold to modulate kinase activity, for example, through unique hydrogen bonding interactions in the ATP-binding pocket, makes it a compelling platform for the design of novel kinase inhibitors.

Antibacterial and Antifungal Agents

The 7-(difluoromethyl)quinoline core is a key intermediate in the synthesis of bioactive compounds with potential antifungal and antibacterial properties.[8] The enhanced lipophilicity and metabolic stability conferred by the difluoromethyl group can lead to improved cellular penetration and sustained therapeutic effect in antimicrobial applications.

Visualizing Key Concepts

General Synthetic Workflow

Caption: Generalized synthetic workflow for 7-(difluoromethyl)quinoline analogs.

Bioisosteric Relationships

Caption: Bioisosteric relationship of the difluoromethyl group.

Conclusion

The 7-(difluoromethyl)quinoline scaffold represents a frontier in medicinal chemistry, offering a powerful platform for the development of next-generation therapeutics. The unique combination of properties imparted by the difluoromethyl group—enhanced metabolic stability, modulated lipophilicity, and the capacity for hydrogen bonding—provides a compelling rationale for its incorporation into drug design programs. As synthetic methodologies for the regioselective introduction of this moiety become more refined, we anticipate a significant expansion in the exploration and application of 7-(difluoromethyl)quinoline derivatives and their analogs across a broad spectrum of diseases. This guide serves as a foundational resource to catalyze further innovation in this exciting and promising area of research.

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27). National Center for Biotechnology Information. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

-

SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]

-

Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry. [Link]

-

7-(Difluoromethyl)quinoline. MySkinRecipes. [Link]

-

Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. [Link]

-

"From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Semantic Scholar. [Link]

-

Strategies for the synthesis of 4‐ difluoroalkylated quinoline derivatives. ResearchGate. [Link]

-

Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. National Center for Biotechnology Information. [Link]

-

A regioselective synthesis of 7-methyl juglone and its derivatives. National Center for Biotechnology Information. [Link]

-

Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. [Link]

-

Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. ResearchGate. [Link]

-

5,7-Difluoroquinoline. PubChem. [Link]

-

Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Center for Biotechnology Information. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

-

Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. oaji.net [oaji.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 7-(Difluoromethyl)quinoline [myskinrecipes.com]

discovery and history of 7-(Difluoromethyl)quinoline

An In-Depth Technical Guide to the Discovery and History of 7-(Difluoromethyl)quinoline

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic incorporation of fluorine-containing functional groups has become a paramount tool in modern drug design to modulate physicochemical and pharmacological properties. Among these, the difluoromethyl (-CHF₂) group has garnered significant interest for its unique ability to act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol moieties. This guide provides a comprehensive technical overview of 7-(Difluoromethyl)quinoline, a valuable heterocyclic building block. It delves into the historical context of its development, explores the evolution of its synthesis from classical methods to modern C-H functionalization strategies, analyzes its key physicochemical properties, and details its applications as a pivotal intermediate in the development of novel bioactive compounds and advanced materials.

The Strategic Importance of Fluorinated Quinolines

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs for indications ranging from malaria to cancer.[1][2] Its rigid, aromatic structure provides an excellent framework for orienting functional groups to interact with biological targets. The pharmacological profile of a quinoline core can be profoundly influenced by the nature and position of its substituents.

The introduction of fluorine has revolutionized medicinal chemistry. Approximately 25% of all pharmaceuticals contain fluorine, a testament to the element's ability to enhance metabolic stability, binding affinity, and membrane permeability. The difluoromethyl (-CHF₂) group is particularly noteworthy. Unlike the more electron-withdrawing trifluoromethyl (-CF₃) group, the -CHF₂ group possesses a polarized C-H bond, enabling it to act as a hydrogen bond donor, thereby mimicking functional groups like hydroxyls (-OH) or thiols (-SH) while increasing lipophilicity. This unique dual character makes it an invaluable tool for lead optimization.

7-(Difluoromethyl)quinoline, therefore, represents a convergence of these two powerful concepts: a proven heterocyclic core functionalized with a sophisticated modulatory group. Its history is not one of a singular discovery but rather an emergence from the advancing fronts of synthetic organofluorine chemistry.

Historical Context & Synthetic Evolution

The synthesis of the quinoline core itself is well-established, with classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses forming the bedrock of its chemistry. However, the regioselective introduction of a difluoromethyl group, particularly at the C-7 position of the benzo ring, presented a significant synthetic challenge that could not be solved by these traditional methods alone. The history of 7-(Difluoromethyl)quinoline is thus intrinsically linked to the development of modern fluorination and C-H functionalization techniques.

Conceptual Synthesis: A Classical Approach

The most direct, albeit classical, approach to synthesizing 7-(Difluoromethyl)quinoline involves building the quinoline ring from a pre-functionalized benzene derivative. A plausible historical route would employ a variation of the Skraup or Doebner-von Miller reaction, starting with an appropriately substituted aniline.

Key Starting Material: 3-(Difluoromethyl)aniline.

The primary challenge in this approach is the synthesis of the starting aniline. This multi-step process underscores the complexity that drove chemists to seek more direct and efficient methods.

Protocol 1: Hypothetical Skraup Synthesis of 7-(Difluoromethyl)quinoline

-

Reaction Setup: To a flask containing 3-(Difluoromethyl)aniline, add glycerol, a strong acid catalyst (e.g., concentrated sulfuric acid), and a mild oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

-

Heating: Heat the mixture carefully. The reaction is highly exothermic and requires vigilant temperature control.

-

Cyclization & Dehydration: The aniline reacts with acrolein (formed in situ from the dehydration of glycerol) to undergo a Michael addition, followed by electrophilic cyclization onto the aromatic ring.

-

Oxidation: The resulting dihydroquinoline intermediate is oxidized by the oxidizing agent to form the aromatic quinoline ring.

-

Workup & Purification: The reaction mixture is cooled, neutralized with a base (e.g., sodium hydroxide), and the product is extracted using an organic solvent. Purification is typically achieved via distillation or column chromatography.

This classical approach, while effective, often suffers from harsh reaction conditions and the generation of significant waste, motivating the development of more elegant solutions.

Modern Methods: The Era of Direct Functionalization

The field has evolved significantly with the advent of transition-metal-catalyzed cross-coupling and direct C-H functionalization. While methods for direct C-2 and C-4 difluoromethylation of the quinoline ring have been documented, achieving selectivity on the benzo portion (positions C-5 to C-8) is more challenging and often requires directing groups.[3]

Recent strategies that could be adapted for the synthesis of 7-(Difluoromethyl)quinoline include:

-

Palladium-Catalyzed Difluoroalkylation: These reactions utilize a palladium catalyst to couple a quinoline derivative (often halogenated at the 7-position) with a difluoromethyl source.[4]

-

Photoredox Catalysis: Visible-light-induced reactions can generate difluoromethyl radicals from precursors like bromodifluoroacetate, which can then be added to the quinoline scaffold.

-

Directed C-H Functionalization: A directing group temporarily installed on the quinoline nitrogen can guide a metal catalyst to selectively functionalize the C-8 position. While not C-7, this highlights the principle of regiocontrol in modern synthesis.

These modern methods offer milder conditions, higher functional group tolerance, and greater efficiency, representing the current state-of-the-art.

| Synthetic Strategy | Core Principle | Advantages | Challenges |